(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through the Suzuki-Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The fluorine atom and piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted derivatives of the original compound .
Scientific Research Applications
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid compound used in similar applications but lacks the additional functional groups present in (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid.
4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the piperazine moiety, making it less versatile.
4-Methylphenylboronic acid: Contains a methyl group but lacks the fluorine atom and piperazine moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides enhanced reactivity and versatility in various chemical reactions and applications. The presence of the fluorine atom, piperazine moiety, and boronic acid group allows for a wide range of modifications and interactions, making it a valuable compound in scientific research .
Properties
IUPAC Name |
[2-fluoro-4-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O4S/c1-9-7-11(14)10(13(17)18)8-12(9)21(19,20)16-5-3-15(2)4-6-16/h7-8,17-18H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHXOLRYURFVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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